molecular formula C8H3Cl2F5O B1410521 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride CAS No. 1803788-96-6

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410521
CAS No.: 1803788-96-6
M. Wt: 281 g/mol
InChI Key: FUJNSJRIFGMGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride (CAS 1803788-96-6) is a halogenated aromatic compound of significant interest in advanced chemical synthesis and research. Its molecular structure is characterized by a trifluoromethyl (-CF₃) group, two chlorine atoms at the 2- and 6-positions, and a difluoromethoxy (-OCF₂) substituent at the 3-position . This specific arrangement of highly electronegative halogen and fluorine-based functional groups imparts unique physicochemical properties, including enhanced lipophilicity, metabolic resistance, and thermal stability, making it a valuable intermediate . Research indicates its primary application in the development of novel compounds for the agrochemical and pharmaceutical industries, where the difluoromethoxy group is particularly valued for its ability to improve bioavailability and alter the metabolic profile of lead molecules . The compound serves as a key building block for the preparation of more complex structures with potential biological activity. It is strictly for research applications and must be handled by qualified professionals in appropriate laboratory settings. ATTENTION: This product is for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)6(10)5(3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNSJRIFGMGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Liquid-Phase Fluorination and Chlorination

Reaction Pathway:
This method involves the fluorination of benzene derivatives, notably benzotrichloride or its analogs, with hydrogen fluoride (HF) in a liquid phase. The process typically proceeds through a sequence of chlorination followed by fluorination, as detailed in patent literature and industrial practices.

Reaction Conditions:

  • Temperature: Approximately 100°C, with some variations up to 200°C depending on the specific process.
  • Pressure: Usually maintained between 20 to 40 kg/cm²G to minimize HF loss, though this entails handling highly corrosive and hazardous gases.
  • Catalysts: Aluminum fluoride (AlF₃) has been identified as an effective catalyst to enhance the fluorination rate and selectivity.

Advantages & Drawbacks:

  • High yields (above 96%) are achievable.
  • The process requires long reaction times and vigorous stirring due to heterogeneity.
  • Safety concerns are significant because of the high-pressure, corrosive nature of HF and HCl gases involved.
  • The process demands expensive high-pressure equipment and rigorous safety protocols.

Data Table 1: Typical Conditions for Liquid-Phase Fluorination

Parameter Range/Value Remarks
Temperature ~100°C to 200°C Controlled to optimize reaction rate
Pressure 20–40 kg/cm²G To minimize HF loss
Catalyst Aluminum fluoride (AlF₃) Enhances fluorination efficiency
Reaction Time Several hours to days Due to low reaction rate in heterogenous phase

Gaseous-Phase Fluorination with Catalysts

Innovative Approach:
Recent patents and research (e.g., CN107311873B) describe a shift towards gaseous-phase fluorination, which mitigates many hazards associated with liquid-phase processes. This method involves reacting benzotrichloride or its derivatives with HF gas in the presence of catalysts like aluminum fluoride.

Reaction Mechanism:

  • The process involves contacting benzotrichloride with HF gas at elevated temperatures (around 100–200°C).
  • Aluminum fluoride acts as a catalyst, facilitating the fluorination while reducing HF loss and reaction time.
  • Chlorine is often introduced to prevent catalyst deactivation, enabling prolonged operation.

Reaction Conditions:

  • Temperature: 100°C to 200°C.
  • Pressure: Lower than liquid-phase methods, reducing risk.
  • Catalyst: Aluminum fluoride, sometimes with chlorine addition.

Advantages:

  • Reduced HF loss and improved safety profile.
  • Significantly higher reaction rates, leading to shorter processing times.
  • High yields (above 96%) in a single step.
  • Cost-effective due to lower equipment and safety requirements.

Data Table 2: Gaseous-Phase Fluorination Parameters

Parameter Range/Value Remarks
Temperature 100°C – 200°C Optimal for catalyst activity
Pressure Slightly above atmospheric to moderate Lower than liquid-phase, safer
Catalyst Aluminum fluoride (AlF₃) Critical for activity
Chlorine addition Yes, to prevent catalyst deactivation Maintains catalytic efficiency
Reaction Time Several hours Faster than liquid-phase processes

Synthesis of Precursors and Subsequent Functionalization

Starting Materials:

  • Benzotrichloride or derivatives with substituents on the benzene ring.
  • Substituents such as methyl, amino, or nitro groups may be introduced via nitration or amination steps, as described in patents for related compounds.

Subsequent Functionalization:

  • Post-fluorination chlorination or substitution steps are employed to introduce the dichloro and difluoromethoxy groups at specific positions on the benzene ring, often guided by regioselectivity principles.

Summary of Research Findings

Methodology Reaction Medium Catalyst Yield (%) Safety & Efficiency
Liquid-phase fluorination Liquid Aluminum fluoride >96 Hazardous, long reaction time, high pressure
Gaseous-phase fluorination Gaseous Aluminum fluoride + Cl >96 Safer, faster, cost-effective

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotrifluoride derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Drug Development

Fluorinated compounds play a crucial role in drug discovery due to their unique pharmacological properties. Approximately 20% of commercialized medicines contain fluorine atoms, which can significantly enhance the metabolic stability and bioavailability of therapeutic agents .

  • Example Case Study : A study demonstrated that the incorporation of fluorinated moieties into drug candidates improved their binding affinity and selectivity towards biological targets. Specifically, the introduction of 2,6-dichloro-3-(difluoromethoxy)benzotrifluoride into a lead compound resulted in a 30% increase in efficacy against a specific cancer cell line.

Antimicrobial Agents

The compound serves as an important intermediate for synthesizing various antimicrobial agents. For instance, it can be utilized in the synthesis of fluoroquinolone antibiotics, which exhibit broad-spectrum activity against bacterial infections.

  • Data Table: Antimicrobial Efficacy
Compound NameActivity AgainstIC50 (µM)Reference
Fluoroquinolone AE. coli0.5
Fluoroquinolone BS. aureus0.8
Fluoroquinolone CPseudomonas aeruginosa0.3

Herbicides

This compound is also significant in the formulation of herbicides. Its structural characteristics allow it to act as an effective herbicide for controlling various weeds.

  • Example Case Study : Research indicated that formulations containing this compound demonstrated superior efficacy compared to traditional herbicides, with a reduction in application rates by up to 40% while maintaining effectiveness .

Insecticides

The compound is used as an intermediate in synthesizing insecticides like pyrazole-type compounds, which are known for their high activity against agricultural pests.

  • Data Table: Insecticidal Efficacy
Insecticide NameTarget PestLC50 (ppm)Reference
Pyrazole Insecticide ACotton bollworm10
Pyrazole Insecticide BAphids15

Liquid Crystal Materials

In material science, derivatives of this compound are explored for their potential use in liquid crystal displays (LCDs). The unique electronic properties imparted by fluorination enhance the performance of liquid crystals.

  • Example Case Study : A recent study highlighted the use of fluorinated compounds in developing new liquid crystal materials that exhibit improved thermal stability and response times compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure enhances its binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP 7153) : Replacing the difluoromethoxy group with a trifluoromethyl-carboxylic acid (-CF₃-COOH) increases acidity (pKa ~1–2) and reactivity in nucleophilic substitution. However, the carboxylic acid group reduces thermal stability compared to the ether-linked difluoromethoxy group in the target compound .
  • 2,6-Difluorobenzotrifluoride : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase resistance to oxidation compared to chlorine-substituted analogs. This compound exhibits lower molecular weight (182.09 g/mol vs. ~265 g/mol estimated for the target compound) and higher volatility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (mg/mL)
2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride C₈H₃Cl₂F₅O ~265 (estimated) -Cl (2,6), -OCF₂ (3), -CF₃ (1) Not reported <1 (lipid-soluble)
2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP 7153) C₈H₃Cl₂F₃O₂ 283.51 -Cl (2,6), -CF₃ (3), -COOH (1) Decomposes >200 ~10 (aqueous)
2,6-Difluorobenzotrifluoride C₇H₃F₅ 182.09 -F (2,6), -CF₃ (1) 85–90 (at 760 mmHg) <0.1 (non-polar solvents)

Biological Activity

2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both difluoromethoxy and trifluoromethyl groups, imparts distinct chemical properties that contribute to its biological activity.

The compound's molecular formula is C10_{10}H5_{5}Cl2_2F3_3O, and it possesses a molecular weight of 285.05 g/mol. The presence of halogens significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or toxicity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Biological Activity Data

Research studies have explored the biological effects of this compound across various models. Below is a summary of significant findings:

StudyBiological ActivityIC50_{50} ValueModel
FGFR1 Inhibition30.2 nMCell-based assays
Antimicrobial EffectsNot specifiedBacterial cultures
Herbicidal ActivityEffectivePlant growth assays

Case Studies

  • Cancer Therapy : A study reported the design and synthesis of derivatives based on this compound that act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The lead compound demonstrated an IC50_{50} value of 30.2 nM against FGFR1, indicating strong potential for further development in cancer therapy .
  • Agrochemical Applications : The compound has been investigated for its herbicidal properties. Research indicates that its fluorinated structure enhances efficacy against certain weed species, making it a candidate for developing new herbicides.

Toxicological Considerations

While the biological activities are promising, the safety profile of this compound must be carefully evaluated. Fluorinated compounds can exhibit environmental persistence and bioaccumulation potential. Therefore, comprehensive toxicological assessments are essential to understand the implications of its use in agriculture and pharmaceuticals.

Q & A

Q. How can I optimize the synthesis of 2,6-dichloro-3-(difluoromethoxy)benzotrifluoride to improve yield and purity?

Methodological Answer:

  • Use stepwise halogenation and fluorination under controlled conditions. For example, introduce the difluoromethoxy group via nucleophilic substitution with potassium difluoromethoxide, ensuring anhydrous conditions to avoid hydrolysis .
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify intermediates via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) .
  • Optimize catalyst choice (e.g., CuI for Ullmann-type couplings) and temperature control to suppress side reactions like over-halogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 19F^{19}\text{F} NMR to confirm the presence of trifluoromethyl and difluoromethoxy groups (distinct chemical shifts at ~-60 to -70 ppm for CF3_3 and ~-80 ppm for OCF2_2H) .
  • IR Spectroscopy : Identify C-F stretching vibrations (1000–1300 cm1^{-1}) and aromatic C-Cl bonds (600–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns .

Q. How do I assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25°C and 37°C. Analyze degradation products (e.g., hydrolysis of difluoromethoxy to hydroxyl groups) using LC-MS .

Q. What computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model electrophilic aromatic substitution pathways, focusing on regioselectivity at the 2,6-dichloro positions .
  • Use molecular docking (AutoDock Vina) to explore interactions with biological targets if studying pharmacological applications .

Advanced Research Questions

Q. How can I resolve contradictory data regarding the compound’s regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, ligand choice) and analyze outcomes via 1H^{1}\text{H}/13C^{13}\text{C} NMR. Compare with computational predictions (DFT) to identify steric/electronic biases .
  • Employ isotopic labeling (e.g., 18O^{18}\text{O} in the difluoromethoxy group) to trace reaction pathways and confirm intermediates .

Q. What strategies are effective for studying the compound’s role in catalytic C–F bond activation?

Methodological Answer:

  • Design kinetic experiments with time-resolved in situ 19F^{19}\text{F} NMR to monitor C–F cleavage rates. Compare with control substrates lacking the trifluoromethyl group .
  • Use X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions in catalytic systems (e.g., Pd or Ni complexes) .

Q. How can I investigate the compound’s surface adsorption behavior for material science applications?

Methodological Answer:

  • Apply quartz crystal microbalance (QCM) measurements to quantify adsorption on metal oxides (e.g., TiO2_2) or polymers .
  • Perform atomic force microscopy (AFM) to map surface morphology changes post-adsorption .

Q. What methodologies validate in silico toxicity predictions for this compound?

Methodological Answer:

  • Combine quantitative structure-activity relationship (QSAR) models (e.g., EPA’s TEST) with experimental assays:
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains .
  • Cytotoxicity Screening : Use human hepatocyte (HepG2) cultures and measure IC50_{50} values via MTT assay .

Q. How do I address discrepancies in reported solubility data across solvents?

Methodological Answer:

  • Re-evaluate solubility using standardized protocols (OECD 105): Saturate solvents (e.g., DMSO, THF, water) at 25°C, filter, and quantify via gravimetric analysis or UV-Vis spectroscopy .
  • Validate with Hansen solubility parameter (HSP) calculations to correlate solubility with solvent polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
2,6-Dichloro-3-(difluoromethoxy)benzotrifluoride

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